molecular formula C9H15NOS B13248252 (2-Ethoxyethyl)(thiophen-3-ylmethyl)amine

(2-Ethoxyethyl)(thiophen-3-ylmethyl)amine

Cat. No.: B13248252
M. Wt: 185.29 g/mol
InChI Key: VNCUVUMHFOSICR-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C9H15NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an ethoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)(thiophen-3-ylmethyl)amine typically involves the reaction of thiophen-3-ylmethylamine with 2-ethoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)(thiophen-3-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce tetrahydrothiophene derivatives.

Scientific Research Applications

(2-Ethoxyethyl)(thiophen-3-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)(thiophen-3-ylmethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethyl group can enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-3-ylmethylamine: Lacks the ethoxyethyl group, resulting in different solubility and reactivity.

    2-Ethoxyethylamine: Lacks the thiophene ring, affecting its aromaticity and potential interactions.

    Thiophene derivatives: Other derivatives may have different substituents on the thiophene ring, leading to variations in their chemical and biological properties.

Uniqueness

(2-Ethoxyethyl)(thiophen-3-ylmethyl)amine is unique due to the combination of the ethoxyethyl group and the thiophene ring. This combination imparts specific solubility, reactivity, and interaction properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

2-ethoxy-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C9H15NOS/c1-2-11-5-4-10-7-9-3-6-12-8-9/h3,6,8,10H,2,4-5,7H2,1H3

InChI Key

VNCUVUMHFOSICR-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CSC=C1

Origin of Product

United States

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